2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine
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Overview
Description
2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features a fluorine atom at the 6-position of the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine typically involves the following steps:
Indole Formation: The starting material is often an indole or a substituted indole, which undergoes halogenation to introduce the fluorine atom at the 6-position.
Amination: The indole derivative is then subjected to amination reactions to introduce the ethan-1-amine group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and reagents that are optimized for efficiency and yield. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acids or ketones.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted indoles with different functional groups.
Scientific Research Applications
2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, and this compound can be used in studies related to cell biology and biochemistry.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to receptors and enzymes, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine is similar to other indole derivatives, but its unique fluorine atom provides distinct chemical and biological properties. Some similar compounds include:
2-(6-Methoxy-1H-indol-2-yl)ethan-1-amine
2-(6-Chloro-1H-indol-2-yl)ethan-1-amine
2-(6-Bromo-1H-indol-2-yl)ethan-1-amine
These compounds differ in the nature of the substituent at the 6-position, which can lead to variations in their reactivity and biological activity.
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Properties
IUPAC Name |
2-(6-fluoro-1H-indol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIIRAHZUXBZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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